3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone
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Overview
Description
3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone is a chemical compound with the molecular formula C9H8N2O4S and a molecular weight of 240.24 g/mol It is a heterocyclic compound containing a benzothiadiazocine ring system, which is a fused ring structure consisting of a benzene ring and a thiadiazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a thiadiazocine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol under mild conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydro structure but differs in the presence of a pyrimidinone ring instead of a benzothiadiazocine ring.
5,5′,6,6′-Tetrahydro-4H,4′H-2,2′-bipyran: This compound features a bipyran ring system, which is structurally similar but lacks the sulfur and nitrogen atoms present in 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone.
Uniqueness
The uniqueness of this compound lies in its benzothiadiazocine ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1λ6,2,5-benzothiadiazocine-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c12-8-5-10-16(14,15)7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTCVKZZNMFVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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